molecular formula C6H5BrO3S B8811710 2-Thiophenecarboxylic acid, 4-bromo-3-methoxy- CAS No. 110545-68-1

2-Thiophenecarboxylic acid, 4-bromo-3-methoxy-

Cat. No. B8811710
CAS RN: 110545-68-1
M. Wt: 237.07 g/mol
InChI Key: OLDGPQVUEMIBNR-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 4-bromo-3-methoxy- is a useful research compound. Its molecular formula is C6H5BrO3S and its molecular weight is 237.07 g/mol. The purity is usually 95%.
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properties

CAS RN

110545-68-1

Product Name

2-Thiophenecarboxylic acid, 4-bromo-3-methoxy-

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07 g/mol

IUPAC Name

4-bromo-3-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO3S/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9)

InChI Key

OLDGPQVUEMIBNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 37.5 g (0.15 mole) of methyl 4-bromo-3-methoxy-2-thiophenecarboxylate and 12 g of KOH (0.18 mole) in a mixture of 250 mL of methanol and 100 mL of water was refluxed for 2 hr. The reaction mixture was cooled and most of the methanol was removed in vacuo. The solution was partitioned with ether and dilute aqueous HCl. The organic phase was separated dried over MgSO4, filtered and concentrated and dried under a vacuum to give 34 g (94%) of a colorless solid. mp 191-192° C. 1H NMR (300 MHz, CDCl3): δ 7.5 (s, 1H); 4.1 (s, 3H). Anal. Calc'd for C6H5BrO3S: C, 30.04; H, 2.23; S, 13.52. Found: C, 29.89; H, 2.06; S, 13.14.
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

The product from Step A above (22.5 g, 84.36 mmol) was dissolved in 60 mL of tetrahydrofuran and added with 125 mL of a 1.0 M NaOH aqueous solution. The mixture was stirred at room temperature for 4 d, then washed with ether (60 mL×2), acidified to pH ˜2 using a 1.0 M HCl aqueous solution. Solids were precipitated out after acidification, and collected by filtration. The solid was dissolved in methylene chloride-ethyl acetate (˜4:1, v/v). The organic solution was washed with H2O and brine, dried with Na2SO4, and concentrated in vacuo to a light yellow solid, further dried on height vacuum, yielding 17.95 g of 4-bromo-3-methoxy-2-thiophene carboxylic acid (90%, MH+=237.0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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